molecular formula C8H16O2 B15259266 2-Methoxycycloheptan-1-OL

2-Methoxycycloheptan-1-OL

Cat. No.: B15259266
M. Wt: 144.21 g/mol
InChI Key: GNADUXHMRSVQDL-UHFFFAOYSA-N
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Description

2-Methoxycycloheptan-1-OL is an organic compound belonging to the class of alcohols It features a seven-membered cycloheptane ring with a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-Methoxycycloheptan-1-OL involves the reaction of 1,2-epoxycycloheptane with anhydrous hydrochloric acid in methanol. This reaction proceeds through the opening of the epoxide ring, followed by the addition of the methoxy group and the formation of the hydroxyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycycloheptan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a cycloheptane derivative with a methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxycycloheptanone or 2-methoxycycloheptanal.

    Reduction: Formation of 2-methoxycycloheptane.

    Substitution: Formation of various substituted cycloheptane derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methoxycycloheptan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycycloheptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxycyclohexanol: A six-membered ring analog with similar functional groups.

    2-Methoxycyclooctanol: An eight-membered ring analog with similar functional groups.

    2-Methoxycyclopentanol: A five-membered ring analog with similar functional groups.

Uniqueness

2-Methoxycycloheptan-1-OL is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methoxycycloheptan-1-ol

InChI

InChI=1S/C8H16O2/c1-10-8-6-4-2-3-5-7(8)9/h7-9H,2-6H2,1H3

InChI Key

GNADUXHMRSVQDL-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCC1O

Origin of Product

United States

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